molecular formula C20H15Cl3N2OS B1665164 阿拉塞塔康唑 CAS No. 583057-48-1

阿拉塞塔康唑

货号 B1665164
CAS 编号: 583057-48-1
分子量: 437.8 g/mol
InChI 键: JLGKQTAYUIMGRK-IBGZPJMESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Arasertaconazole is an antifungal agent belonging to the imidazole class. It is the active R-enantiomer of sertaconazole and is used primarily for the treatment of vulvovaginal candidiasis. The compound exhibits broad-spectrum antifungal activity and is particularly effective against Candida species .

科学研究应用

Arasertaconazole has several scientific research applications, including:

作用机制

Arasertaconazole exerts its antifungal effects by inhibiting the enzyme cytochrome P450 14α-demethylase. This enzyme is essential for the conversion of lanosterol to ergosterol, a key component of the fungal cell membrane. Inhibition of this enzyme leads to increased cellular permeability and leakage of cellular contents, ultimately resulting in fungal cell death .

安全和危害

Arasertaconazole has demonstrated very low systemic exposure, a good safety profile, and was well tolerated in clinical studies involving 283 female subjects . It is used as a topical treatment for vulvovaginal candidiasis (VVC) due to Candida spp infections .

未来方向

Ferrer, the company that developed Arasertaconazole, is currently assessing alternative formulations for Arasertaconazole as treatments for other topical fungal infections that include tinea pedis (athlete’s foot) . Following discussions with regulators, Ferrer plans to initiate Phase III clinical studies to further differentiate Arasertaconazole as a safer, fast-acting antifungal treatment for VVC in women aged more than 12 years old .

生化分析

Biochemical Properties

Arasertaconazole is a highly selective inhibitor of fungal cytochrome P-450 sterol C-14 α-demethylation . It inhibits the enzyme cytochrome P450 14α-demethylase , which is crucial for the conversion of lanosterol to ergosterol . Ergosterol is an essential component of the fungal cell membrane .

Cellular Effects

Arasertaconazole’s inhibition of ergosterol synthesis results in increased cellular permeability, causing leakage of cellular contents . This disruption of the cell membrane integrity leads to the death of the fungal cells .

Molecular Mechanism

The molecular mechanism of Arasertaconazole involves its interaction with 14-α demethylase, a cytochrome P-450 enzyme necessary to convert lanosterol to ergosterol . By inhibiting this enzyme, Arasertaconazole prevents the synthesis of ergosterol, a vital component of the fungal cell membrane .

Temporal Effects in Laboratory Settings

Arasertaconazole has demonstrated both fast-acting antifungal effects and rapid relief from additional clinical symptoms . It has shown clinical and mycological efficacy at all doses tested in a Phase 2 dose-ranging study .

Dosage Effects in Animal Models

The therapeutic response to Arasertaconazole was dose-dependent in animal models, with the 600mg dose being the most efficacious

Metabolic Pathways

Arasertaconazole’s metabolic pathways involve its interaction with the enzyme cytochrome P450 14α-demethylase . This enzyme is part of the metabolic pathway that converts lanosterol to ergosterol .

准备方法

Synthetic Routes and Reaction Conditions

Arasertaconazole is synthesized through a series of chemical reactions involving the introduction of various functional groups to a core imidazole structure. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of arasertaconazole involves scaling up the synthetic route described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is typically purified through recrystallization or chromatography to ensure high purity .

化学反应分析

Types of Reactions

Arasertaconazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidative and reductive metabolites, as well as substituted derivatives of arasertaconazole .

相似化合物的比较

Similar Compounds

Uniqueness

Arasertaconazole is unique due to its high selectivity for the R-enantiomer, which exhibits greater antifungal activity compared to the racemic mixture. Additionally, arasertaconazole has demonstrated rapid symptomatic relief and prolonged efficacy in clinical studies, making it a promising candidate for the treatment of fungal infections .

属性

IUPAC Name

1-[(2R)-2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl3N2OS/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22/h1-8,11-12,19H,9-10H2/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGKQTAYUIMGRK-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)Cl)SC=C2CO[C@@H](CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00207032
Record name Arasertaconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

583057-48-1
Record name Arasertaconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=583057-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arasertaconazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0583057481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arasertaconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARASERTACONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR82C5R514
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The specification CN 1358719 (CAPLUS 2003:711267) discloses the synthesis of sertaconazole mononitrate (I) by etherifying 3-bromomethyl-7-chlorobenzo[b]thiophene (III) with 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol (II) at a molar ratio of 1:1 in toluene-water (3:1, v/v) in the presence of sodium hydroxide and 50% tetrabutylammonium chloride (IV, Z═Cl) solution at 80° C. for 4 hours, extracting with ethyl ether to obtain free base of sertaconazole, salifying with nitric acid and recrystallizing in 95% ethanol. The resulting content in sertaconazole mononitrate of the thus prepared product is >98.5%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A 2-L flask was loaded with 308 mL of toluene, 100 g of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol (II) (0.389 mol) and 6.67 g of tetrabutylammonium hydrogen sulfate (IV, Z═HSO4) (0.0196 mol). Then, 155 g of sodium hydroxide (purity 49%; 1.905 mol) were added. The mixture was heated at 35-40° C. and stirred for 15 minutes. A solution comprising 111.11 g of 3-bromomethyl-7-chlorobenzo[b]thiophene (III) (0.425 mol) and 595 mL of toluene, maintaining the mass temperature between 37 and 40° C., was added for at least 30 minutes. After the addition, the system was maintained between 37 and 40° C. for 2.5 hours and thereafter water (635 mL) was added. The mixture was cooled to a mass temperature of 5-10° C. and the sertaconazole precipitated was filtered and washed with water and cold toluene (5-10° C.), obtaining 179.7 g of wet sertaconazole free base (161.7 g dry).
Quantity
308 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
6.67 g
Type
catalyst
Reaction Step One
Quantity
155 g
Type
reactant
Reaction Step Two
Quantity
111.11 g
Type
reactant
Reaction Step Three
Quantity
595 mL
Type
reactant
Reaction Step Four
Name
Quantity
635 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arasertaconazole
Reactant of Route 2
Reactant of Route 2
Arasertaconazole
Reactant of Route 3
Reactant of Route 3
Arasertaconazole
Reactant of Route 4
Reactant of Route 4
Arasertaconazole
Reactant of Route 5
Reactant of Route 5
Arasertaconazole
Reactant of Route 6
Reactant of Route 6
Arasertaconazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。